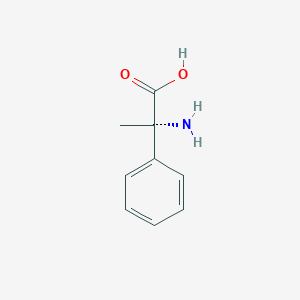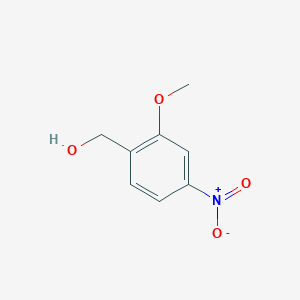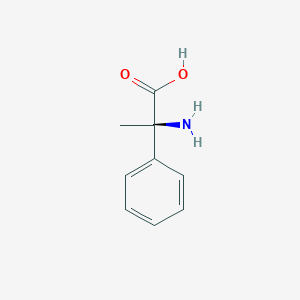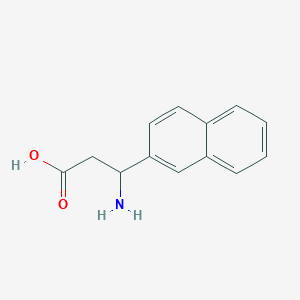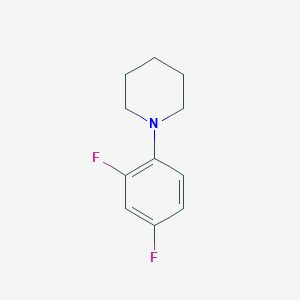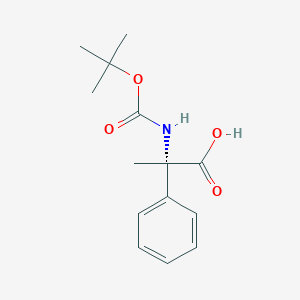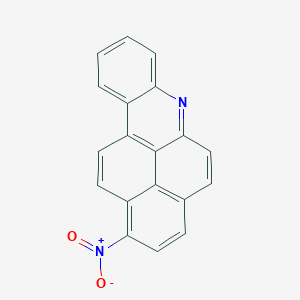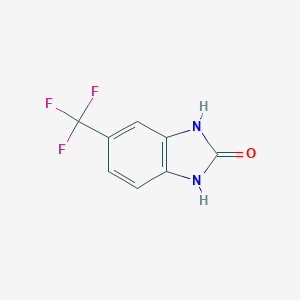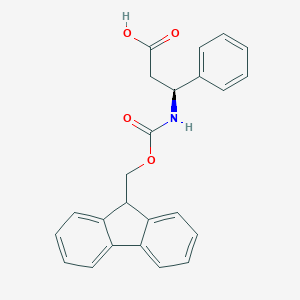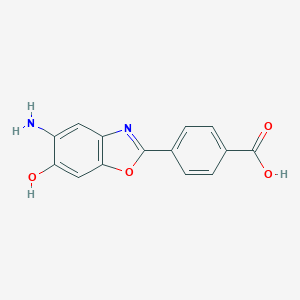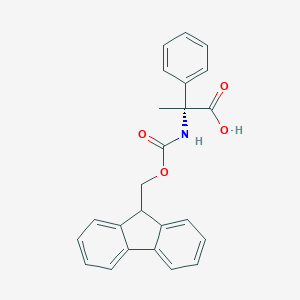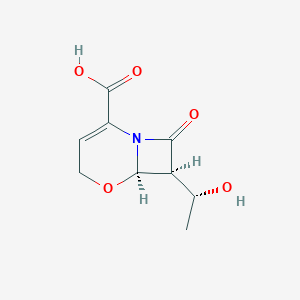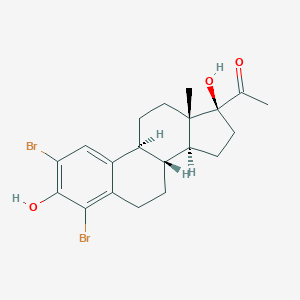
3-(4-Bromophenyl)pyridine
Übersicht
Beschreibung
3-(4-Bromophenyl)pyridine is a chemical compound with the molecular formula C11H8BrN . It is a nitrogen-rich organic compound that is related by its synthesis .
Synthesis Analysis
The synthesis of 3-(4-Bromophenyl)pyridine involves several methodologies. One approach is the asymmetric dearomatization of activated pyridines for the preparation of substituted piperidines with precise stereochemistry . Another method involves a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .Molecular Structure Analysis
The molecular structure of 3-(4-Bromophenyl)pyridine has been studied and reported in several scientific papers . The compound forms stacks of dimers, roughly along the a-axis direction of the crystal .Chemical Reactions Analysis
The chemical reactions involving 3-(4-Bromophenyl)pyridine are diverse. For instance, a ring cleavage methodology reaction is used for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups . Another reaction involves a stereoselective one-pot amine oxidase/ene imine reductase cascade .Physical And Chemical Properties Analysis
3-(4-Bromophenyl)pyridine is a solid at room temperature . It has a molecular weight of 234.1 .Wissenschaftliche Forschungsanwendungen
Antimicrobial Agents
- Field : Medicinal Chemistry
- Application : Pyridine derivatives have been synthesized and tested as antimicrobial agents .
- Method : The reaction of 4-bromo acetophenone and vetraldehyde in ethanol and sodium hydroxide solution afforded the corresponding chalcone, which was used as a precursor to prepare a new series of pyridine derivatives .
- Results : The newly synthesized pyridine derivatives exhibited good to strong antimicrobial activity against microbial strains E. coli, B. mycoides and C. albicans .
Antituberculotic Activity
- Field : Medicinal Chemistry
- Application : Pyrazolo [3,4- b ]pyridines have been synthesized and tested against Mycobacterium tuberculosis .
- Method : A new and facile synthesis of a combinatorial library of its tetra- and persubstituted derivatives by trifluoracetic acid catalyzed condensation of a group of 5-aminopyrazoles and a group of α-oxoketene dithioacetals .
- Results : The pyazolo [3,4- b ]pyridine with N (1)CH 3, C (3)C 6 H 5, C (4) p CH 3 C 6 H 5, C (5)CO 2 Et, C (6)SMe substitutions exhibits promising antituberculotic activity .
Molecular Architectures
- Field : Surface Chemistry
- Application : 4-[(4-bromophenyl)ethynyl]pyridine has been used to create molecular architectures .
- Method : Self-assembly, Ullmann reaction and pyridine coordination of 4-[(4-bromophenyl)ethynyl]pyridine .
- Results : The molecular architectures are found to be sensitive to the underlying metallic surfaces .
Coupling Reactions
- Field : Organic Chemistry
- Application : Pyridine derivatives have been used in coupling reactions .
- Method : The application to coupling reactions of aryl chlorides containing hydroxymethyl was investigated .
- Results : An efficient 3/Cu cocatalyzed oxidation/Suzuki reaction for the synthesis of biarylaldehydes from chloro-phenylmethanol and arylboronic acids in air has been developed .
Synthesis of Biologically Active Compounds
- Field : Medicinal Chemistry
- Application : Pyridine derivatives have been used in the synthesis of biologically active compounds .
- Method : A new series of pyridine and thienopyridine derivatives were designed, synthesized and tested as antimicrobial agents .
- Results : The newly synthesized pyridine and thienopyridine derivatives exhibited good to strong antimicrobial activity against microbial strains E. coli, B. mycoides and C. albicans .
Molecular Architectures
- Field : Surface Chemistry
- Application : 4-[(4-bromophenyl)ethynyl]pyridine has been used to create molecular architectures .
- Method : Self-assembly, Ullmann reaction and pyridine coordination of 4-[(4-bromophenyl)ethynyl]pyridine .
- Results : The molecular architectures are found to be sensitive to the underlying metallic surfaces .
Coupling Reactions
- Field : Organic Chemistry
- Application : Pyridine derivatives have been used in coupling reactions .
- Method : The application to coupling reactions of aryl chlorides containing hydroxymethyl was investigated .
- Results : An efficient 3/Cu cocatalyzed oxidation/Suzuki reaction for the synthesis of biarylaldehydes from chloro-phenylmethanol and arylboronic acids in air has been developed .
Synthesis of Biologically Active Compounds
- Field : Medicinal Chemistry
- Application : Pyridine derivatives have been used in the synthesis of biologically active compounds .
- Method : A new series of pyridine and thienopyridine derivatives were designed, synthesized and tested as antimicrobial agents .
- Results : The newly synthesized pyridine and thienopyridine derivatives exhibited good to strong antimicrobial activity against microbial strains E. coli, B. mycoides and C. albicans .
Molecular Architectures
- Field : Surface Chemistry
- Application : 4-[(4-bromophenyl)ethynyl]pyridine has been used to create molecular architectures .
- Method : Self-assembly, Ullmann reaction and pyridine coordination of 4-[(4-bromophenyl)ethynyl]pyridine .
- Results : The molecular architectures are found to be sensitive to the underlying metallic surfaces .
Safety And Hazards
Zukünftige Richtungen
The future directions for 3-(4-Bromophenyl)pyridine research could involve further exploration of its synthesis methods and pharmacological properties . The development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold is highly needed in medicinal and agricultural chemistry .
Eigenschaften
IUPAC Name |
3-(4-bromophenyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrN/c12-11-5-3-9(4-6-11)10-2-1-7-13-8-10/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCHUOBPHXDXZBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50363915 | |
| Record name | 3-(4-bromophenyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50363915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Bromophenyl)pyridine | |
CAS RN |
129013-83-8 | |
| Record name | 3-(4-bromophenyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50363915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(4-Bromophenyl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

